tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate
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Overview
Description
tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a tetrazole ring. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction, esterification, and amino group protection. The final condensation step involves the reaction of the protected intermediate with tert-butyl carbamate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Uniqueness
tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is unique due to its combination of a tert-butyl carbamate group and a tetrazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H22N6O3 |
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Molecular Weight |
346.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-8-6-5-7-12(13)14(23)17-9-10-18-15(24)25-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,23)(H,18,24) |
InChI Key |
UFWKALFVNUHYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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